Cas no 2649064-29-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate structure](https://ja.kuujia.com/scimg/cas/2649064-29-7x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate
- 2649064-29-7
- EN300-6515662
-
- インチ: 1S/C15H11N3O4S/c19-12(7-9-8-23-15-16-5-6-17(9)15)22-18-13(20)10-3-1-2-4-11(10)14(18)21/h1-4,8H,5-7H2
- InChIKey: SEFHSZBNWSDTRN-UHFFFAOYSA-N
- SMILES: S1C=C(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)N2C1=NCC2
計算された属性
- 精确分子量: 329.04702701g/mol
- 同位素质量: 329.04702701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 4
- 複雑さ: 621
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515662-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate |
2649064-29-7 | 95.0% | 0.1g |
$212.0 | 2025-03-14 | |
Enamine | EN300-6515662-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate |
2649064-29-7 | 95.0% | 0.5g |
$232.0 | 2025-03-14 | |
Enamine | EN300-6515662-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate |
2649064-29-7 | 95.0% | 5.0g |
$701.0 | 2025-03-14 | |
Enamine | EN300-6515662-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate |
2649064-29-7 | 95.0% | 10.0g |
$1040.0 | 2025-03-14 | |
Enamine | EN300-6515662-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate |
2649064-29-7 | 95.0% | 0.05g |
$202.0 | 2025-03-14 | |
Enamine | EN300-6515662-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate |
2649064-29-7 | 95.0% | 0.25g |
$222.0 | 2025-03-14 | |
Enamine | EN300-6515662-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate |
2649064-29-7 | 95.0% | 1.0g |
$241.0 | 2025-03-14 | |
Enamine | EN300-6515662-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate |
2649064-29-7 | 95.0% | 2.5g |
$474.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetateに関する追加情報
Comprehensive Guide to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate (CAS No. 2649064-29-7)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate (CAS No. 2649064-29-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an isoindole-1,3-dione moiety with an imidazo[2,1-b][1,3]thiazole acetic acid ester, making it a versatile intermediate for drug discovery and development.
The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group is known for its role in enhancing the pharmacological properties of bioactive molecules, while the imidazo[2,1-b][1,3]thiazole scaffold is frequently explored for its antimicrobial and anti-inflammatory potential. Researchers are particularly interested in this compound due to its potential applications in designing novel small-molecule inhibitors and enzyme modulators.
In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate has surged, driven by advancements in targeted drug delivery and precision medicine. Its structural complexity allows for fine-tuning of pharmacokinetic properties, making it a valuable candidate for cancer therapeutics and neurodegenerative disease research.
One of the most frequently asked questions about this compound is its synthetic route and scalability. The synthesis typically involves multi-step organic reactions, including esterification and cyclization, to achieve high purity. Laboratories specializing in custom synthesis often optimize these processes to meet the needs of pharmaceutical developers.
Another area of interest is the compound's solubility and stability under various conditions. Researchers emphasize the importance of formulation optimization to enhance its bioavailability, especially for oral administration. Recent studies have explored its compatibility with nanocarriers and liposomal delivery systems to improve therapeutic outcomes.
From a commercial perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. Pricing varies based on purity and supplier reliability, with analytical certification (e.g., HPLC, NMR) being a critical factor for procurement.
Given the growing interest in structure-activity relationship (SAR) studies, this compound serves as a key building block for medicinal chemists. Its derivatives are being evaluated for kinase inhibition and receptor binding activities, aligning with trends in personalized medicine and biomarker discovery.
In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate (CAS No. 2649064-29-7) represents a cutting-edge tool in modern drug development. Its multifaceted applications and adaptability to high-throughput screening underscore its relevance in both academic and industrial research settings.
2649064-29-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetate) Related Products
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)




